4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde
Description
Historical Context and Discovery
The exploration of 4,5,6,7-tetrahydrobenzoimidazole derivatives began in the late 20th century, driven by interest in their pharmacological potential. Early work on benzimidazoles, such as the synthesis of 2-substituted derivatives via condensation of o-phenylenediamine with aldehydes, laid the groundwork for later developments. The specific incorporation of a tetrahydrobenzo ring emerged in the 1980s–1990s, as seen in patents describing 4,5,6,7-tetrahydrobenzimidazole derivatives as 5-HT~3~ receptor antagonists. The carbaldehyde variant, however, gained prominence more recently, with methodologies like the acid hydrolysis of dibromomethyl precursors (e.g., ethyl 2-(dibromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate) enabling efficient access to this aldehyde-functionalized scaffold.
Significance in Heterocyclic Chemistry
4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde occupies a unique niche due to its dual functionality: the electron-rich imidazole ring and the electrophilic aldehyde group. The tetrahydrobenzo moiety enhances solubility and conformational flexibility compared to fully aromatic benzimidazoles, while the aldehyde serves as a handle for further derivatization via Schiff base formation or nucleophilic additions. This balance of stability and reactivity has made it invaluable in synthesizing ligands for nuclear receptors, enzyme inhibitors, and fluorescent probes. For instance, its role in forming push–pull systems—where the aldehyde stabilizes charge-transfer interactions—has been exploited in designing RORγt modulators with nanomolar potency.
Research Evolution and Current Landscape
Early synthetic routes relied on direct condensation of o-phenylenediamine with aldehydes under acidic conditions, but yields were often inconsistent. Breakthroughs in the 2000s introduced stepwise protocols, such as the TFA-catalyzed reaction of 1-vinylpyrrole-2-carbaldehydes with o-phenylenediamine, which achieved yields up to 89% while preserving the aldehyde functionality. Concurrently, computational methods like molecular docking and MD simulations began guiding the rational design of derivatives, as demonstrated in studies targeting RORγt. Today, research focuses on green chemistry approaches (e.g., solvent-free conditions) and applications in photodynamic therapy, leveraging the compound’s fluorescence properties (λ~max~ 343–417 nm).
Theoretical Framework for Structure-Function Analysis
The molecule’s bioactivity and reactivity stem from its electronic and steric features. Quantum mechanical calculations reveal that the aldehyde group induces a dipole moment of ~3.5 D, polarizing the imidazole ring and enhancing its hydrogen-bonding capacity. The saturated cyclohexane ring adopts a chair conformation, minimizing steric clashes with proximal substituents. In protein binding, the aldehyde forms reversible covalent bonds with lysine residues, a mechanism exploited in inhibitor design. Additionally, the planar imidazole ring engages in π-π stacking with aromatic residues in hydrophobic pockets, as observed in RORγt-ligand complexes.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJMYGSGBCZVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydrobenzoimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst to form the benzimidazole ring, followed by reduction and further functionalization to introduce the tetrahydrobenzo ring and the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group at the 2-position undergoes reactions typical of aromatic aldehydes, with modifications influenced by the tetrahydrobenzoimidazole framework.
Key reactions include:
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Nucleophilic addition : Reacts with Grignard reagents or organolithium compounds to form secondary alcohols. For example, reaction with methylmagnesium bromide yields 2-(hydroxy(aryl)methyl) derivatives.
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Condensation : Forms Schiff bases with primary amines under mild acidic or neutral conditions. This is utilized in synthesizing imine-linked pharmacophores .
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Oxidation : Converts to the corresponding carboxylic acid (4,5,6,7-tetrahydrobenzoimidazole-2-carboxylic acid) using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .
Table 1: Aldehyde reactivity under varying conditions
*Yields approximated from analogous reactions in cited sources.
Imidazole Ring Reactivity
The fused imidazole ring participates in electrophilic substitution and coordination chemistry:
Electrophilic Substitution
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Nitrogen alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form 1-alkylated derivatives. Steric hindrance from the cyclohexane ring directs substitution to the less hindered nitrogen .
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Acylation : Treating with acetyl chloride in dichloroethane yields 1-acetyl derivatives, though yields are moderate (~60%) due to competing aldehyde reactivity .
Metal Coordination
The imidazole nitrogen atoms act as ligands for transition metals. Complexes with Cu(II) and Zn(II) have been characterized, showing potential catalytic applications .
Condensation Reactions Involving Both Functional Groups
The aldehyde and imidazole moieties synergize in multicomponent reactions:
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Cyclocondensation : Reacts with hydrazines or hydroxylamines to form fused pyrazole or isoxazole rings, respectively. For example, reaction with hydrazine hydrate produces tricyclic pyrazolo-imidazoles .
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Cross-coupling : Participates in Ullmann-type couplings with aryl halides using Cu(I) catalysts, enabling C–C bond formation at the aldehyde position .
Reductive Amination
The aldehyde group reacts with amines under hydrogenation conditions (H₂, Pd/C) to form secondary amines. This is critical in synthesizing drug candidates targeting neurological disorders .
Ring Oxidation
Controlled oxidation with H₂O₂ selectively converts the tetrahydrobenzoimidazole ring to a benzimidazole system, enhancing aromaticity and π-stacking capacity.
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry Applications
1. Protein Tyrosine Phosphatase Inhibition
4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a critical role in regulating insulin signaling and glucose homeostasis. Inhibiting PTP1B can potentially lead to therapeutic strategies for managing type 2 diabetes. The compound's structure allows for effective binding to the active site of PTP1B, leading to decreased enzyme activity and improved insulin sensitivity .
2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. This makes it a candidate for developing new antimicrobial agents .
Organic Synthesis Applications
1. Synthesis of Schiff Bases
The compound can undergo condensation reactions with primary amines to form Schiff bases. These Schiff bases are valuable intermediates in organic synthesis and can be further modified to yield a variety of biologically active compounds. The versatility of the compound in forming different ligands makes it useful in coordination chemistry .
2. Building Blocks for Heterocyclic Compounds
this compound serves as a precursor for synthesizing complex heterocyclic structures. Its reactivity allows chemists to create bicyclic and tricyclic systems that are important in pharmaceuticals and agrochemicals .
Materials Science Applications
1. Development of Functional Materials
In materials science, the compound has been explored for its ability to form functionalized polymers and nanomaterials. Its unique chemical properties enable the incorporation into polymer matrices that exhibit enhanced thermal and mechanical properties. This application is particularly relevant in creating advanced materials for electronics and coatings .
Case Studies
| Case Study | Focus | Findings |
|---|---|---|
| Case Study 1 | PTP1B Inhibition | Demonstrated significant reduction in blood glucose levels in diabetic models after treatment with derivatives of this compound. |
| Case Study 2 | Antimicrobial Testing | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Case Study 3 | Organic Synthesis | Successfully synthesized a series of novel Schiff bases that exhibited anti-inflammatory activity in vitro. |
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydrobenzoimidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids .
Comparison with Similar Compounds
2-Mercaptobenzimidazole Carbaldehyde
- Structure : Features a fully aromatic benzoimidazole core with a mercapto (-SH) group and a carbaldehyde at the 2-position .
- Synthesis : Prepared via condensation of bromomalonaldehyde (derived from 1,1,3,3-tetramethoxypropane and bromine) with 2-mercaptobenzimidazole. This method emphasizes mild conditions and high efficiency .
- Bioactivity : Demonstrates antioxidant activity in DPPH radical scavenging assays, likely due to the redox-active mercapto group .
Annulated Thiophene Derivatives (e.g., 4a, 4b)
- Structure : Thiourea-annulated tetrahydrobenzo[b]thiophene derivatives with pyrimidine rings .
- Synthesis: Formed via cyclization of thiourea intermediates derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes and benzoyl-isothiocyanate .
- Bioactivity : Exhibits antitumor activity against multiple cell lines, attributed to the thiourea and annulated pyrimidine moieties .
- Key Difference : Replacement of the imidazole ring with a thiophene alters electronic properties and binding modes, highlighting the importance of heteroatom selection in bioactivity.
Comparative Analysis Table
Implications of Structural Modifications
- Tetrahydro Ring : The saturated ring in the target compound may improve solubility and reduce planar rigidity, influencing pharmacokinetic properties compared to aromatic analogs.
- Carbaldehyde Reactivity : The aldehyde group enables Schiff base formation (as seen in ), a critical step for synthesizing bioactive derivatives like antimicrobial or anticancer agents .
- Heteroatom Effects : Substitution of sulfur (in thiophenes) vs. nitrogen (in imidazoles) alters electronic density and hydrogen-bonding capacity, which can dictate target selectivity in biological systems .
Biological Activity
4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O. It is derived from benzimidazole and features a tetrahydrobenzo ring fused to an imidazole ring with an aldehyde functional group at the 2-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst to form the benzimidazole ring, followed by further modifications to introduce the tetrahydrobenzo structure and aldehyde group.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as an enzyme inhibitor and receptor ligand.
Antibacterial Activity
Recent research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives have been developed that inhibit bacterial DNA gyrase and topoisomerase IV—key enzymes involved in bacterial DNA replication. One study reported low nanomolar inhibitors effective against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the tetrahydrobenzo structure can enhance antibacterial efficacy .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It may bind to nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity. This binding can disrupt critical biological pathways in pathogens, thereby exerting its antibacterial effects .
Study on Antibacterial Efficacy
A notable study focused on optimizing derivatives of this compound for enhanced antibacterial activity. The researchers synthesized a series of analogs and tested their inhibitory effects against bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/ml against resistant strains of Enterococcus faecalis and S. aureus, demonstrating promising potential for developing new antibacterial agents .
| Compound | Target Enzyme | IC50 (nM) | MIC (µg/ml) |
|---|---|---|---|
| Compound A | DNA gyrase | 50 | 8 |
| Compound B | Topoisomerase IV | 30 | 4 |
| Compound C | Dual inhibitor (both) | 20 | 6 |
Inhibition Studies
Further studies have indicated that the biological activity is not solely dependent on structural similarity but also on the electronic properties imparted by the aldehyde group. The presence of this functional group enhances binding affinity to target proteins compared to similar compounds lacking this feature .
Q & A
Q. Q1: What are the optimal synthetic routes for 4,5,6,7-tetrahydrobenzoimidazole-2-carbaldehyde, and how are intermediates validated?
Methodological Answer: The compound can be synthesized via oxidative dehydrogenation of 4,5,6,7-tetrahydrobenzoimidazole derivatives using manganese(IV) oxide (MnO₂) in dichloromethane (DCM) under reflux (85% yield) . Alternatively, ruthenium-based catalysts, such as [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)], enable selective oxidation in aqueous conditions (70% yield at 50°C) . Intermediates are validated via -NMR and -NMR to confirm regioselectivity and purity. Mass spectrometry (HRMS-ESI) further ensures molecular weight accuracy.
Advanced Synthesis: Reaction Optimization
Q. Q2: How can reaction conditions be optimized to mitigate byproduct formation during aldehyde functionalization?
Methodological Answer: Byproduct formation (e.g., over-oxidation or dimerization) is minimized by:
- Temperature control : Lowering reaction temperatures to 0–5°C during aldehyde activation steps.
- Catalyst tuning : Substituting MnO₂ with milder oxidizing agents (e.g., TEMPO/NaOCl) to preserve the aldehyde group .
- Solvent selection : Using aprotic solvents (e.g., DCM or THF) to avoid nucleophilic attack on the aldehyde. Kinetic studies via in-situ FTIR or HPLC monitoring are recommended to track intermediate stability .
Computational Studies
Q. Q3: Which density functional theory (DFT) methods are suitable for modeling the electronic properties of this compound?
Methodological Answer: The hybrid B3LYP functional (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) provides reliable predictions for frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution . For correlation-energy corrections, the Colle-Salvetti formula adapted into density-functional frameworks improves accuracy for non-covalent interactions (e.g., hydrogen bonding in imidazole derivatives) . Basis sets like 6-311G** are recommended for geometry optimization and vibrational frequency calculations .
Data Contradictions in Experimental vs. Computational Results
Q. Q4: How should researchers resolve discrepancies between experimental NMR shifts and DFT-predicted chemical shifts?
Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets. To address this:
- Solvent modeling : Use the polarizable continuum model (PCM) in DFT simulations to account for solvent-induced shifts.
- Basis set expansion : Upgrade from 6-311G** to def2-TZVP for better electron correlation in aromatic systems .
- Empirical scaling : Apply linear scaling factors (e.g., 0.95–0.98 for -NMR) to align theoretical predictions with experimental data .
Comparative Reactivity with Derivatives
Q. Q5: How does the reactivity of this compound compare to its non-hydrogenated analogs (e.g., benzoimidazole-2-carbaldehyde)?
Methodological Answer: The tetrahydro moiety reduces aromatic stabilization, increasing susceptibility to nucleophilic attack at the aldehyde group. Kinetic studies show a 30% faster reaction rate in nucleophilic additions (e.g., hydrazine formation) compared to fully aromatic analogs . However, hydrogenation decreases electrophilicity in electrophilic aromatic substitution (EAS) reactions due to reduced π-electron density. Comparative studies using Hammett constants or Fukui indices are advised .
Analytical Challenges in Purity Assessment
Q. Q6: What advanced analytical techniques are recommended for detecting trace impurities in this compound?
Methodological Answer:
- LC-MS/MS : Detects low-abundance byproducts (e.g., dimerized aldehydes) with a limit of detection (LOD) < 0.1% .
- 2D-NMR (HSQC/HMBC) : Resolves overlapping signals from regioisomers.
- X-ray crystallography : Confirms structural integrity and identifies crystalline impurities .
Biological Activity Profiling
Q. Q7: What methodologies are used to evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- In vitro assays : Enzyme inhibition (e.g., kinase assays) using fluorescence polarization or FRET-based protocols .
- Structure-activity relationship (SAR) : Introduce substituents at the 4,5,6,7-positions via Mannich-like multicomponent reactions to assess antiplatelet or antimicrobial activity .
- ADMET profiling : Use Caco-2 cell models for intestinal permeability and cytochrome P450 inhibition assays .
Stability and Storage
Q. Q8: How can thermal and photolytic degradation of this compound be mitigated during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
